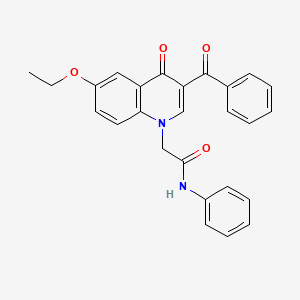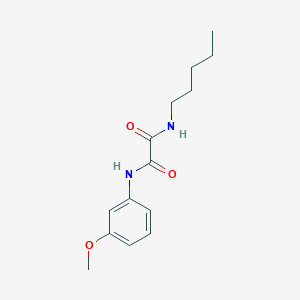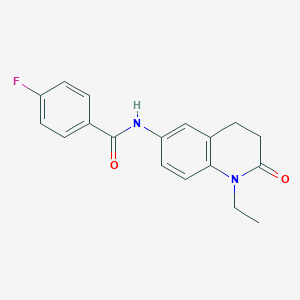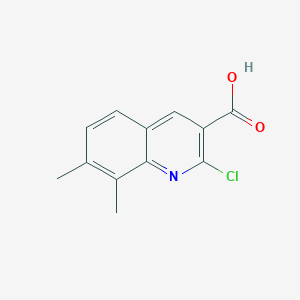
2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide, also known as BEQ, is a chemical compound with potential applications in scientific research.
Scientific Research Applications
Anticancer Applications
Research on tetrahydroisoquinoline derivatives, including those with modifications on the phenyl ring similar to "2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide," has shown potential as anticancer agents. For example, the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines has been explored for their in vitro anticancer activity on breast cancer cell lines, demonstrating potent cytotoxicity (Redda, Gangapuram, & Ardley, 2010). This suggests that derivatives like "2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide" could be explored for similar anticancer applications.
Anti-Inflammatory and Analgesic Properties
Compounds containing the quinoline structure have been synthesized and evaluated for their anti-inflammatory and analgesic activities. For instance, furoquinolines and their derivatives have shown significant anti-inflammatory properties, suggesting that structurally related compounds might also possess similar therapeutic benefits (Sharada, Ratna, & Rao, 1987). Additionally, aroyl- and arylisoquinolineacetic acids have been prepared and tested for anti-inflammatory activity, with some derivatives being as active as phenylbutazone, a known anti-inflammatory drug (Walsh, Sancilio, & Reese, 1978).
Pharmacological Significance
The pharmacological importance of 6-bromoquinazolinone derivatives, which share a core structure with the compound of interest, has been investigated for anti-inflammatory, analgesic, and antibacterial activities. These studies indicate the broad therapeutic potential of quinoline derivatives, including those with specific substituents like in "2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide" (Rajveer, Kumaraswamy, Sudharshini, & Rathinaraj, 2010).
properties
IUPAC Name |
2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1-yl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O4/c1-2-32-20-13-14-23-21(15-20)26(31)22(25(30)18-9-5-3-6-10-18)16-28(23)17-24(29)27-19-11-7-4-8-12-19/h3-16H,2,17H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKWZDOGBFDGYPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-methoxyphenyl)-2-methyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2990965.png)
![8-(2-methoxyethyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2990966.png)
![ethyl (5-{2-[(2-chloro-3-methylphenyl)amino]-2-oxoethyl}-7,8-dimethyl-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate](/img/structure/B2990967.png)
![2-[(Tert-butoxycarbonyl)amino]-3-{[2-oxo-2-(phenethylamino)ethyl]sulfanyl}propanoic acid](/img/structure/B2990968.png)
![N-{4-[(4-benzylpiperazin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2990969.png)







